
2-Éthoxy-1-naphtalate de méthyle
Vue d'ensemble
Description
“Methyl 2-ethoxy-1-naphthoate” is an organic compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-ethoxy-1-naphthoate” is1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11 (10)13 (12)14 (15)16-2/h4-9H,3H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Physical and Chemical Properties Analysis
“Methyl 2-ethoxy-1-naphthoate” is a liquid at room temperature . It has a molecular weight of 230.26 . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthèse organique
2-Éthoxy-1-naphtalate de méthyle: est un composé précieux en synthèse organique. Il sert de précurseur pour la synthèse de molécules complexes contenant la partie naphtalate. Ce composé peut subir diverses réactions chimiques, y compris des réactions d'estérification et de couplage, pour produire des dérivés utiles dans la création de produits pharmaceutiques, de produits agrochimiques et de colorants .
Chimie médicinale
En chimie médicinale, This compound est exploré pour son potentiel à être incorporé dans des agents thérapeutiques. Son noyau naphtalène est une caractéristique courante de nombreux médicaments, et les modifications de ce noyau peuvent conduire à la découverte de nouveaux composés aux propriétés anti-inflammatoires, antivirales et anticancéreuses .
Science des matériaux
Ce composé est également important en science des matériaux, en particulier dans le développement de matériaux semi-conducteurs organiques. Le système cyclique naphtalène peut contribuer aux propriétés électroniques des matériaux, les rendant adaptés à une utilisation dans les OLED et autres dispositifs électroniques .
Photocatalyse
This compound: peut agir comme photocatalyseur ou comme composant de systèmes photocatalytiques. Sa structure aromatique peut absorber la lumière, qui peut ensuite être utilisée pour piloter des réactions chimiques, un processus précieux dans les applications environnementales telles que la purification de l'eau et le nettoyage de l'air .
Blocs de construction chimiques
En tant que bloc de construction chimique, ce composé fournit un point de départ pour la synthèse de molécules plus complexes. Ses sites réactifs permettent l'introduction de divers groupes fonctionnels, permettant la création d'un éventail diversifié d'entités chimiques à des fins de recherche et industrielles .
Chimie analytique
En chimie analytique, les dérivés de This compound peuvent être utilisés comme étalons ou réactifs dans les méthodes chromatographiques. Ils aident à la quantification et à l'identification des substances dans des mélanges complexes, aidant au contrôle de la qualité et à la recherche .
Optoélectronique
Les propriétés optoélectroniques de This compound en font un candidat pour une utilisation dans le développement de diodes électroluminescentes et de cellules photovoltaïques. Sa capacité à interagir avec la lumière peut être exploitée pour améliorer l'efficacité et les performances de ces dispositifs .
Bioconjugaison
Enfin, This compound peut être utilisé dans les techniques de bioconjugaison. Il peut être attaché à des biomolécules pour modifier leurs propriétés ou servir de sonde dans divers dosages biologiques, contribuant aux progrès de la biochimie et de la biologie moléculaire .
Safety and Hazards
“Methyl 2-ethoxy-1-naphthoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Mode of Action
It’s worth noting that the compound is an organic aromatic ester , which suggests it may interact with its targets through typical ester reactions such as hydrolysis or transesterification.
Biochemical Pathways
, it’s worth noting that similar compounds, such as 2-methoxy-1,4-naphthoquinone (MNQ), are involved in the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways. These pathways are responsible for the biosynthesis of various bioactive compounds .
Result of Action
Similar compounds have been shown to produce various bioactive effects, suggesting that methyl 2-ethoxy-1-naphthoate may also have significant biological activity .
Analyse Biochimique
Biochemical Properties
Methyl 2-ethoxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s metabolic processing and its subsequent biological effects. Additionally, Methyl 2-ethoxy-1-naphthoate can bind to specific proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
Methyl 2-ethoxy-1-naphthoate has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the activity of key signaling molecules such as NF-κB and MAPKs, which play critical roles in inflammation and immune responses . Furthermore, Methyl 2-ethoxy-1-naphthoate can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of Methyl 2-ethoxy-1-naphthoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of inflammatory mediators . Additionally, Methyl 2-ethoxy-1-naphthoate can modulate the transcriptional activity of NF-κB, resulting in altered gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-ethoxy-1-naphthoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-ethoxy-1-naphthoate remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of Methyl 2-ethoxy-1-naphthoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2-ethoxy-1-naphthoate is involved in various metabolic pathways, including those mediated by esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of naphthoic acid and ethanol . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins .
Transport and Distribution
Within cells and tissues, Methyl 2-ethoxy-1-naphthoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The transport and distribution of Methyl 2-ethoxy-1-naphthoate are critical for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of Methyl 2-ethoxy-1-naphthoate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it interacts with key biomolecules and exerts its effects . Understanding the subcellular localization of Methyl 2-ethoxy-1-naphthoate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
methyl 2-ethoxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJANJGBTWDFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


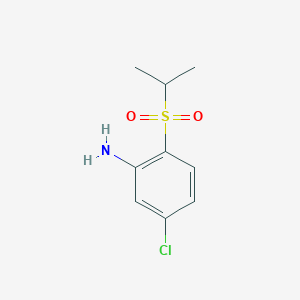
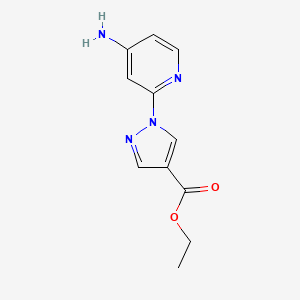

![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)
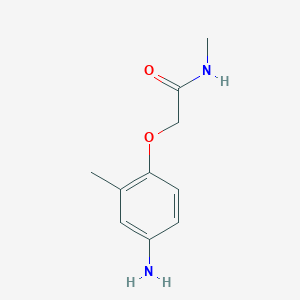
![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)
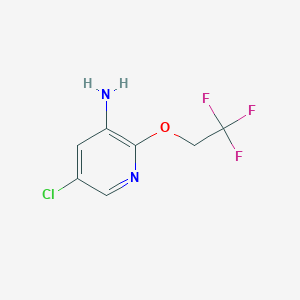


![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)
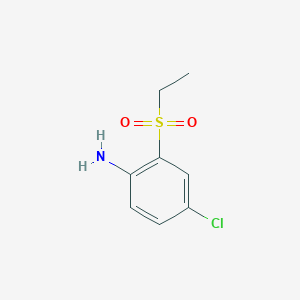
![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)
